4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Overview
Description
4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by a pyridine ring substituted with a bromo group and a tetrahydropyran-4-yloxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine are currently unknown. This compound is a halogenated heterocycle and is used as a building block in organic synthesis
Mode of Action
It’s known that the compound can be used to produce other compounds via reactions with strong acids . The bromine atom in the compound could potentially be reactive, allowing it to interact with its targets. More research is needed to fully understand its mode of action.
Biochemical Pathways
It’s known that tetrahydropyran derivatives, which this compound is a part of, are commonly used in organic synthesis . They are involved in the synthesis of various fragrant compounds and cyclic ethers
Pharmacokinetics
It’s known that the compound is a solid at room temperature . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
As a building block in organic synthesis, it’s likely that its effects are dependent on the specific reactions it’s involved in and the compounds it’s used to synthesize
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it’s known that the compound should be stored in a dry environment at room temperature . It’s also known that it should avoid contamination with oxidising agents as ignition may result . More research is needed to understand how other environmental factors might influence its action.
Preparation Methods
The synthesis of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the reaction of 4-bromopyridine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development purposes .
Chemical Reactions Analysis
4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The tetrahydropyran-4-yloxy group can be hydrolyzed under acidic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine can be compared with similar compounds such as:
2-(4-Bromophenoxy)tetrahydropyran: This compound also contains a tetrahydropyran ring and a bromo group but differs in the position of the substituents.
Tetrahydropyran: A simpler compound that serves as a core structure for many derivatives used in organic synthesis.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another derivative of tetrahydropyran used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-2-(oxan-4-yloxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHBVRBLDHTPKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731431 | |
Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036761-99-5 | |
Record name | 4-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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